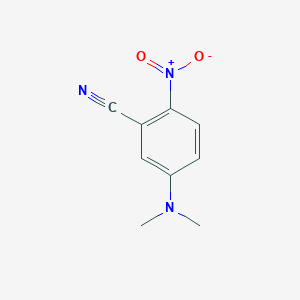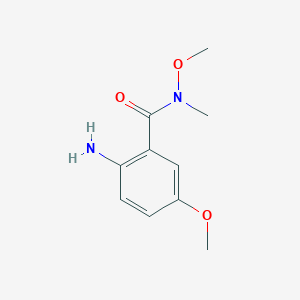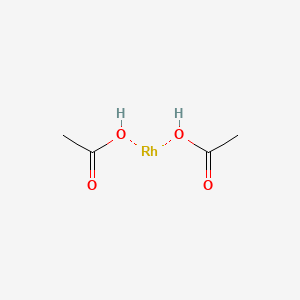
5-(Dimethylamino)-2-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-2-nitrobenzonitrile is an organic compound with the molecular formula C9H9N3O2 It is a derivative of benzonitrile, characterized by the presence of a dimethylamino group and a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-nitrobenzonitrile typically involves the nitration of 2-dimethylaminobenzonitrile. One common method is the reaction of dimethylamine with 5-chloro-2-nitrobenzonitrile, followed by reduction using tin to form the desired product . The reaction conditions often include the use of solvents such as benzene or toluene and reagents like thionyl chloride for dehydration .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethylamino)-2-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin or hydrogen in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Tin chloride (SnCl2) or catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-amino-2-dimethylaminobenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)-2-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can act as a fluorescent probe, where it undergoes intramolecular charge transfer upon excitation, leading to fluorescence emission . This property is exploited in various imaging and diagnostic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Dimethylamino-5-nitrobenzonitrile
- 5-(Dimethylamino)-2-nitrobenzonitrile
- 2-(Dimethylamino)-5-nitrobenzonitrile
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct photophysical properties. This makes it particularly valuable as a fluorescent probe in biological and chemical research .
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
5-(dimethylamino)-2-nitrobenzonitrile |
InChI |
InChI=1S/C9H9N3O2/c1-11(2)8-3-4-9(12(13)14)7(5-8)6-10/h3-5H,1-2H3 |
InChI-Schlüssel |
DRDILJFMVCWKPR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B8721459.png)

